4-Benzothiazolamine

Description

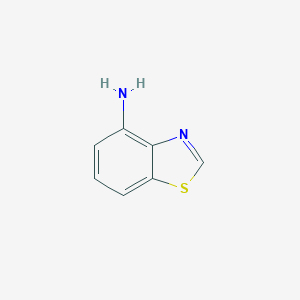

Structure

3D Structure

Properties

IUPAC Name |

1,3-benzothiazol-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6N2S/c8-5-2-1-3-6-7(5)9-4-10-6/h1-4H,8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DUGYIAXAVYWYOR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C2C(=C1)SC=N2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6N2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70305397 | |

| Record name | 4-Benzothiazolamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70305397 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

150.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1123-51-9 | |

| Record name | 4-Benzothiazolamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001123519 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Benzothiazolamine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=170680 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-Benzothiazolamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70305397 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Benzothiazol-4-ylamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-Benzothiazolamine | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3HZ3WP3GQG | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-Depth Technical Guide to 4-Benzothiazolamine: Chemical Structure and Properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Benzothiazolamine is a heterocyclic aromatic organic compound belonging to the benzothiazole family. This class of compounds is of significant interest to the scientific community, particularly in the fields of medicinal chemistry and materials science, due to the diverse biological activities exhibited by its derivatives. While research has been conducted on various aminobenzothiazole isomers, this guide focuses on the current understanding of the 4-amino substituted analogue, summarizing its chemical structure, properties, and the biological potential suggested by related compounds.

Chemical Structure and Identification

This compound is characterized by a benzene ring fused to a thiazole ring, with an amine group substituted at the 4-position of the benzothiazole core.

IUPAC Name: 1,3-benzothiazol-4-amine[1] Synonyms: 4-Aminobenzothiazole, Benzo[d]thiazol-4-amine[1]

The chemical structure can be represented by the following diagram:

Caption: Chemical structure of this compound.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. This data is essential for understanding its behavior in biological systems and for the design of experimental protocols.

| Property | Value | Reference |

| Molecular Formula | C₇H₆N₂S | [1] |

| Molecular Weight | 150.20 g/mol | [1] |

| CAS Number | 1123-51-9 | [1] |

| Appearance | Solid (predicted) | |

| XLogP3 | 1.7 | [1] |

| Hydrogen Bond Donor Count | 1 | [1] |

| Hydrogen Bond Acceptor Count | 3 | [1] |

| Rotatable Bond Count | 0 | [1] |

| Topological Polar Surface Area | 67.2 Ų | [1] |

Synthesis of this compound

A generalized workflow for such a synthesis is depicted below:

Caption: A potential synthetic workflow for this compound.

Biological Activities and Potential Applications

Direct experimental evidence for the biological activities of this compound is limited in the available scientific literature. However, extensive research on other aminobenzothiazole isomers, particularly 2-aminobenzothiazole derivatives, has revealed a broad spectrum of pharmacological effects, suggesting potential areas of investigation for the 4-amino analogue.

Anticancer Potential

Numerous studies have highlighted the potent and selective antitumor activity of 2-aminobenzothiazole derivatives against various cancer cell lines. For instance, 2-(4-aminophenyl)benzothiazole has demonstrated significant growth-inhibitory effects in breast, colon, ovarian, and renal tumor cell lines.[2] The proposed mechanism for some of these compounds involves metabolic activation by cytochrome P450 enzymes, leading to the formation of reactive species that can induce apoptosis.

A general experimental workflow for assessing the in vitro anticancer activity of a compound like this compound is outlined below.

Caption: General workflow for in vitro anticancer screening.

Neuroprotective Potential

Some benzothiazole derivatives have been investigated for their neuroprotective properties. For example, riluzole, a 2-aminobenzothiazole derivative, is used in the treatment of amyotrophic lateral sclerosis (ALS). While the direct neuroprotective effects of this compound have not been reported, this remains a plausible area for future research.

Experimental Protocols

Detailed, validated experimental protocols specifically for this compound are not available in the current body of literature. However, standard methodologies for key assays that would be employed to investigate its biological activity are provided below as a reference for researchers.

Cell Viability Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Methodology:

-

Cell Seeding: Plate cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of this compound (typically in a solvent like DMSO, with a solvent control group) and incubate for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals by viable cells.

-

Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (typically between 540 and 590 nm) using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the control and determine the half-maximal inhibitory concentration (IC₅₀) value.

Investigation of Signaling Pathways: Western Blotting

Western blotting is a widely used technique to detect specific proteins in a sample. It can be used to investigate the effect of a compound on signaling pathways, such as the PI3K/Akt/mTOR pathway, which is often dysregulated in cancer.

Methodology:

-

Cell Lysis: Treat cancer cells with this compound, then lyse the cells to extract total proteins.

-

Protein Quantification: Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).

-

SDS-PAGE: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).

-

Blocking: Block the membrane with a blocking buffer (e.g., non-fat milk or bovine serum albumin) to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies specific to the target proteins of the signaling pathway (e.g., phospho-Akt, total Akt, phospho-mTOR, total mTOR).

-

Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.

-

Detection: Add a chemiluminescent substrate and detect the signal using an imaging system.

-

Analysis: Quantify the band intensities to determine the relative changes in protein expression and phosphorylation.

Signaling Pathways: A Putative Target

While no specific signaling pathway has been definitively linked to the action of this compound, the PI3K/Akt/mTOR pathway is a critical regulator of cell growth, proliferation, and survival, and is a common target for anticancer drug development. Should this compound exhibit anticancer properties, this pathway would be a primary candidate for investigation.

A simplified representation of the PI3K/Akt/mTOR signaling pathway is provided below.

Caption: Overview of the PI3K/Akt/mTOR signaling cascade.

Conclusion and Future Directions

This compound represents a molecule of interest within the broader class of biologically active benzothiazoles. While its specific synthesis and biological functions are not yet well-documented, the known properties of related aminobenzothiazole derivatives, particularly in the areas of oncology and neuroprotection, provide a strong rationale for further investigation. Future research should focus on developing a robust and scalable synthesis for this compound to enable thorough biological evaluation. Subsequent studies should aim to elucidate its specific molecular targets and mechanisms of action, including its potential effects on key signaling pathways implicated in disease. Such research will be crucial in determining the therapeutic potential of this compound and its derivatives.

References

- 1. 2-(4-aminophenyl) benzothiazole: a potent and selective pharmacophore with novel mechanistic action towards various tumour cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Inhibition of tumor growth and angiogenesis by 2-(4-aminophenyl) benzothiazole in orthotopicglioma C6 rat model - PMC [pmc.ncbi.nlm.nih.gov]

The Synthesis of 4-Benzothiazolamine and Its Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The benzothiazole scaffold is a privileged heterocyclic system in medicinal chemistry, forming the core of numerous compounds with a wide range of biological activities. Among its derivatives, 4-benzothiazolamine and its analogs have garnered significant interest due to their potential as anticancer, antimicrobial, and anti-inflammatory agents. This technical guide provides an in-depth overview of the primary synthetic routes to this compound and its derivatives, complete with detailed experimental protocols, tabulated quantitative data for comparative analysis, and visualizations of key biological signaling pathways.

Core Synthetic Strategies

The synthesis of this compound can be approached through several strategic pathways. The choice of method often depends on the availability of starting materials, desired substitution patterns on the benzothiazole core, and scalability. The most common strategies involve either the construction of the benzothiazole ring with the amino group precursor already in place or the late-stage introduction of the amino functionality onto a pre-formed benzothiazole scaffold.

Route 1: Synthesis via Reduction of 4-Nitrobenzothiazole

A reliable and frequently employed method for the synthesis of this compound involves the nitration of a suitable benzothiazole precursor, followed by the reduction of the nitro group. This approach offers good regioselectivity for the introduction of the nitrogen functionality at the C-4 position.

Experimental Protocol: Synthesis of this compound via Reduction

Step 1: Synthesis of 4-Nitrobenzothiazole

Step 2: Reduction of 4-Nitrobenzothiazole to this compound

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 4-nitrobenzothiazole (1.0 eq) in a suitable solvent such as ethanol or acetic acid.

-

Reducing Agent: Add a reducing agent, for example, tin(II) chloride (SnCl₂·2H₂O) (3.0-5.0 eq) or iron powder in the presence of an acid (e.g., HCl or acetic acid).

-

Reaction Conditions: Heat the reaction mixture to reflux (typically 80-100 °C) for a period of 2-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up: After completion, cool the reaction mixture to room temperature and neutralize it with a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

-

Extraction: Extract the product with an organic solvent like ethyl acetate.

-

Purification: Dry the combined organic layers over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Route 2: Synthesis via Sandmeyer Reaction of 4-Aminobenzothiazole Precursors

The Sandmeyer reaction provides a versatile method for introducing various functionalities, including the amino group, onto an aromatic ring via a diazonium salt intermediate.[1][2][3] While the Sandmeyer reaction is typically used to replace an amino group, a variation can be envisioned where a different precursor at the 4-position is converted to the amine. A more direct application mentioned in the literature is the use of 4-aminobenzothiazole itself as a starting material for further derivatization via the Sandmeyer reaction.[2] This implies that methods for the direct synthesis of 4-aminobenzothiazole exist.

Experimental Protocol: Illustrative Sandmeyer Reaction for Derivatization

This protocol describes the conversion of an amino group, which could be a precursor to other derivatives.

-

Diazotization: Dissolve this compound (1.0 eq) in an aqueous solution of a strong acid (e.g., HBr or HCl) and cool the mixture to 0-5 °C in an ice bath. Add a solution of sodium nitrite (NaNO₂) (1.0-1.2 eq) dropwise while maintaining the low temperature to form the diazonium salt.

-

Sandmeyer Reaction: In a separate flask, prepare a solution of the desired copper(I) salt (e.g., CuBr, CuCl, CuCN) in the corresponding acid. Slowly add the cold diazonium salt solution to the copper(I) salt solution.

-

Reaction Conditions: Allow the reaction to warm to room temperature and stir for 1-3 hours. The evolution of nitrogen gas is typically observed.

-

Work-up and Purification: Neutralize the reaction mixture and extract the product with an organic solvent. The crude product is then purified by standard methods such as column chromatography or recrystallization.

Route 3: Modern Coupling Reactions for Derivative Synthesis

For the synthesis of N-aryl or N-alkyl derivatives of this compound, modern palladium-catalyzed cross-coupling reactions such as the Buchwald-Hartwig amination are highly effective.[4][5][6][7][8] This method involves the coupling of an amine with an aryl halide or triflate.

Experimental Protocol: Buchwald-Hartwig Amination for N-Aryl-4-benzothiazolamine

-

Reaction Setup: To an oven-dried Schlenk tube, add 4-bromobenzothiazole (1.0 eq), the desired aryl amine (1.2 eq), a palladium catalyst (e.g., Pd₂(dba)₃, 2-5 mol%), a phosphine ligand (e.g., XPhos, 4-10 mol%), and a base (e.g., Cs₂CO₃ or K₃PO₄, 2.0 eq).

-

Solvent and Degassing: Add an anhydrous, degassed solvent such as toluene or dioxane. The reaction mixture is typically degassed by several cycles of vacuum and backfilling with an inert gas (e.g., argon or nitrogen).

-

Reaction Conditions: Heat the reaction mixture to 80-120 °C for 12-24 hours. Monitor the reaction by TLC or LC-MS.

-

Work-up and Purification: After cooling, dilute the reaction mixture with an organic solvent and filter through a pad of Celite. The filtrate is concentrated, and the residue is purified by column chromatography.

Quantitative Data Summary

The following tables summarize quantitative data for the synthesis of benzothiazole derivatives from the literature. Note that specific data for this compound is limited, and the data presented here is for structurally related compounds to provide a comparative overview of the efficiency of different synthetic methods.

Table 1: Synthesis of 2-Aminobenzothiazole Derivatives

| Starting Material | Reagents and Conditions | Product | Yield (%) | Reference |

| o-Tolylthiourea | Cl₂, Methylene chloride, 0-5 °C then reflux | 4-Methyl-2-aminobenzothiazole hydrochloride | 95.8 | [9] |

| 4-Substituted anilines | KSCN, Br₂, Acetic acid | 6-Substituted-2-aminobenzothiazoles | Not specified | [10] |

| p-Toluidine | NaSCN, SO₂Cl₂, Chlorobenzene | 2-Amino-6-methylbenzothiazole | Not specified | [11] |

Table 2: Synthesis of Benzothiazole Derivatives via Cyclization

| Starting Material | Reagents and Conditions | Product | Yield (%) | Reference |

| 2-Aminothiophenol, Substituted benzaldehyde | NaHSO₃, DMF, reflux | 2-Arylbenzothiazole | 74 | [12] |

| 2-Aminobenzenethiol, Aromatic aldehydes | Toluene, reflux (110 °C) | 2-Arylbenzothiazoles | Not specified | [13][14] |

| 4-Amino-3-mercaptobenzoic acid, p-Nitrobenzoyl chloride | Pyridine, 80 °C | 2-(4'-nitrophenyl)-benzothiazole-6-carbonyl chloride | Not specified | [13] |

Signaling Pathways and Mechanisms of Action

Derivatives of this compound have been shown to exert their biological effects by modulating key signaling pathways implicated in diseases such as cancer and bacterial infections.

Anticancer Activity: Inhibition of Kinase Signaling Pathways

Many benzothiazole derivatives exhibit anticancer activity by inhibiting protein kinases that are crucial for cancer cell proliferation, survival, and angiogenesis.[15][16] Key targets include the Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), and components of the PI3K/AKT/mTOR pathway.[15][17][18][19][20][21][22][23]

Caption: Inhibition of EGFR signaling pathway by this compound derivatives.

Antimicrobial Activity: Targeting Bacterial Enzymes

The antimicrobial properties of benzothiazole derivatives often stem from their ability to inhibit essential bacterial enzymes that are absent or significantly different in humans.[24][25][26][27][28] This includes enzymes involved in DNA replication, such as DNA gyrase, and metabolic pathways, such as dihydrofolate reductase (DHFR) and dihydropteroate synthase (DHPS).[24]

Caption: Mechanism of antibacterial action of this compound derivatives.

Conclusion

The synthesis of this compound and its derivatives offers a rich field for chemical and pharmacological exploration. The synthetic routes outlined in this guide, from classical cyclization reactions to modern cross-coupling methods, provide a versatile toolkit for accessing a wide array of structurally diverse compounds. The potent and varied biological activities of these molecules, particularly their ability to modulate key signaling pathways in cancer and infectious diseases, underscore their continued importance in drug discovery and development. Further research into the structure-activity relationships and optimization of these compounds holds significant promise for the development of novel therapeutic agents.

References

- 1. Sandmeyer reaction - Wikipedia [en.wikipedia.org]

- 2. lscollege.ac.in [lscollege.ac.in]

- 3. Sandmeyer Reaction [organic-chemistry.org]

- 4. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 5. research.rug.nl [research.rug.nl]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. BJOC - The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series [beilstein-journals.org]

- 8. researchgate.net [researchgate.net]

- 9. EP0013007A1 - Process for the preparation of 4-methyl-2-amino-benzothiazole - Google Patents [patents.google.com]

- 10. Solid-Phase Synthesis of 2-Aminobenzothiazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Organic Syntheses Procedure [orgsyn.org]

- 12. derpharmachemica.com [derpharmachemica.com]

- 13. mdpi.com [mdpi.com]

- 14. Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 15. The Novel Benzothiazole Derivative PB11 Induces Apoptosis via the PI3K/AKT Signaling Pathway in Human Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Benzothiazole derivatives in the design of antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Investigation of Apoptotic and Anticancer Effects of 2-substituted Benzothiazoles in Breast Cancer Cell Lines: EGFR Modulation and Mechanistic Insights - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. New benzothiazole hybrids as potential VEGFR-2 inhibitors: design, synthesis, anticancer evaluation, and in silico study - PMC [pmc.ncbi.nlm.nih.gov]

- 19. EGFR tyrosine kinase targeted compounds: in vitro antitumor activity and molecular modeling studies of new benzothiazole and pyrimido[2,1-b]benzothiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 20. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 21. researchgate.net [researchgate.net]

- 22. Frontiers | Synthesis and biological evaluation of novel benzothiazole derivatives as potential anticancer and antiinflammatory agents [frontiersin.org]

- 23. Item - New benzothiazole hybrids as potential VEGFR-2 inhibitors: design, synthesis, anticancer evaluation, and in silico study - figshare - Figshare [figshare.com]

- 24. Recent insights into antibacterial potential of benzothiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 25. researchgate.net [researchgate.net]

- 26. pubs.rsc.org [pubs.rsc.org]

- 27. jchr.org [jchr.org]

- 28. jchr.org [jchr.org]

4-Benzothiazolamine CAS number and molecular weight

For Researchers, Scientists, and Drug Development Professionals

Core Compound Details: 4-Benzothiazolamine

This compound is a heterocyclic aromatic organic compound containing a benzene ring fused to a thiazole ring, with an amine group substituted at the fourth position. This compound and its derivatives are of significant interest to the scientific community due to their wide range of potential biological activities.

| Property | Value | Source |

| CAS Number | 1123-51-9 | [1] |

| Molecular Formula | C₇H₆N₂S | [1] |

| Molecular Weight | 150.20 g/mol | [1] |

| IUPAC Name | 1,3-benzothiazol-4-amine | |

| Synonyms | Benzothiazol-4-ylamine |

Spectroscopic and Analytical Data

| Technique | Expected Key Features for Benzothiazole Core |

| ¹H NMR | Aromatic protons typically resonate in the range of 7.0-8.5 ppm. The chemical shifts are influenced by the position and nature of substituents. The amine protons would appear as a broader signal, the chemical shift of which is dependent on the solvent and concentration. |

| ¹³C NMR | Aromatic carbons generally appear in the downfield region of the spectrum (110-160 ppm). The carbon attached to the nitrogen and sulfur atoms within the thiazole ring will have distinct chemical shifts. |

| Infrared (IR) Spectroscopy | Characteristic peaks would include N-H stretching vibrations for the amine group (typically around 3300-3500 cm⁻¹), C=N stretching of the thiazole ring (around 1600-1650 cm⁻¹), and C-S stretching vibrations. Aromatic C-H and C=C stretching bands would also be present. |

| Mass Spectrometry (MS) | The molecular ion peak (M+) would be observed at m/z corresponding to the molecular weight of the compound. Fragmentation patterns would be indicative of the benzothiazole core structure. |

Analytical Methodology: High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS)

A robust method for the detection and quantification of benzothiazole derivatives, including this compound, in various matrices involves HPLC-MS/MS.

Experimental Protocol:

-

Sample Preparation:

-

For solid samples (e.g., textiles, tires), ultrasonication-assisted solvent extraction is employed.[2] A suitable solvent such as acetonitrile or methanol can be used.

-

Liquid samples may require a liquid-liquid extraction or solid-phase extraction (SPE) for cleanup and concentration.

-

-

Chromatographic Separation:

-

A C18 reverse-phase column is typically used.

-

The mobile phase often consists of a gradient of water and an organic solvent (e.g., acetonitrile or methanol), often with a modifier like formic acid to improve peak shape and ionization efficiency.

-

-

Mass Spectrometric Detection:

-

Electrospray ionization (ESI) is a common ionization technique for these compounds, and can be operated in both positive and negative ion modes.[2]

-

Multiple Reaction Monitoring (MRM) is used for quantification, providing high selectivity and sensitivity by monitoring specific precursor-to-product ion transitions.

-

Synthesis of the Benzothiazole Scaffold

The synthesis of the benzothiazole core can be achieved through several established routes. A common and versatile method is the condensation of a 2-aminothiophenol with a variety of reagents.

General Experimental Protocol (Condensation Reaction):

-

Reactants: 2-aminothiophenol and a suitable electrophile (e.g., an aldehyde, carboxylic acid, or acyl chloride).

-

Solvent: A high-boiling point solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) is often used. In some cases, reactions can be performed under solvent-free conditions.

-

Catalyst: Depending on the specific reaction, a catalyst may be employed. This can range from acids and bases to transition metal catalysts.

-

Reaction Conditions: The reaction mixture is typically heated to facilitate the condensation and cyclization. The temperature and reaction time are optimized based on the specific substrates.

-

Work-up and Purification: Upon completion, the reaction mixture is cooled, and the product is isolated by precipitation or extraction. Purification is commonly achieved through recrystallization or column chromatography.

Biological Activities and Potential Therapeutic Applications

The benzothiazole scaffold is a "privileged structure" in medicinal chemistry, appearing in a number of biologically active compounds.[3] Derivatives have demonstrated a wide array of pharmacological activities.

| Biological Activity | Description |

| Anticancer | Benzothiazole derivatives have shown potent cytotoxic activity against various cancer cell lines, including breast, colon, ovarian, and renal cancers.[4] Some derivatives are known to induce apoptosis.[5] |

| Antimicrobial | Compounds containing the benzothiazole moiety have exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria.[1] |

| Enzyme Inhibition | Certain benzothiazole derivatives have been identified as inhibitors of enzymes such as monoamine oxidase (MAO), which is a target for neurodegenerative diseases, and dihydropteroate synthase (DHPS), an enzyme in the folate biosynthesis pathway of bacteria.[6][7] |

| Neuroprotective | The benzothiazole structure is present in drugs like Riluzole, which is used to treat amyotrophic lateral sclerosis (ALS), highlighting its potential in neurological disorders. |

Potential Signaling Pathways

While the specific signaling pathways modulated by this compound have not been extensively elucidated, studies on related benzothiazole derivatives suggest potential mechanisms of action. A plausible target for the anticancer activity of benzothiazole compounds is the PI3K/AKT signaling pathway, which is a critical regulator of cell survival and proliferation.

Hypothesized Mechanism of Action:

-

Inhibition of PI3K: The benzothiazole derivative may bind to and inhibit the activity of phosphoinositide 3-kinase (PI3K).

-

Downregulation of AKT Phosphorylation: Inhibition of PI3K prevents the phosphorylation and subsequent activation of Akt (Protein Kinase B).

-

Induction of Apoptosis: The suppression of the PI3K/AKT pathway can lead to the activation of pro-apoptotic proteins and ultimately result in programmed cell death.[3][5]

Experimental Workflow for Cytotoxicity Assessment

A standard workflow to evaluate the potential anticancer activity of this compound is the MTT assay, which measures cell viability.

Experimental Protocol (MTT Assay):

-

Cell Culture: Human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer) are cultured in appropriate media and conditions.[8]

-

Cell Seeding: Cells are seeded into 96-well plates at a specific density and allowed to attach overnight.

-

Compound Treatment: The cells are treated with a range of concentrations of this compound for a defined period (e.g., 24, 48, or 72 hours).

-

MTT Incubation: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well. Viable cells with active mitochondrial reductases will convert the yellow MTT to purple formazan crystals.

-

Solubilization: A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

-

Absorbance Reading: The absorbance of each well is measured using a microplate reader at a specific wavelength (typically around 570 nm).

-

Data Analysis: The absorbance values are used to calculate the percentage of cell viability relative to untreated control cells. The IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) can then be determined.

References

- 1. dempochem.com [dempochem.com]

- 2. Determination of benzothiazole and benzotriazole derivates in tire and clothing textile samples by high performance liquid chromatography-electrospray ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The Novel Benzothiazole Derivative PB11 Induces Apoptosis via the PI3K/AKT Signaling Pathway in Human Cancer Cell Lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Synthesis and cytotoxic activity of certain benzothiazole derivatives against human MCF-7 cancer cell line - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. The Novel Benzothiazole Derivative PB11 Induces Apoptosis via the PI3K/AKT Signaling Pathway in Human Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The inhibition of monoamine oxidase by 2H-1,4-benzothiazin-3(4H)-ones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. jnu.ac.bd [jnu.ac.bd]

Spectroscopic Profile of 4-Benzothiazolamine: A Technical Guide for Researchers

For the attention of: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of the spectroscopic data for 4-Benzothiazolamine, a significant heterocyclic compound with applications in medicinal chemistry and materials science. Due to the limited availability of specific experimental data for this compound in public databases, this document presents a detailed analysis of the closely related and well-characterized compound, 2-Amino-4-methylbenzothiazole, as a representative analogue. The methodologies and spectral interpretations provided herein are broadly applicable to the characterization of this class of molecules.

Spectroscopic Data Analysis

The following sections summarize the key spectroscopic data for 2-Amino-4-methylbenzothiazole, which serves as a valuable reference for the structural elucidation of this compound and its derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the carbon-hydrogen framework of a molecule. The ¹H and ¹³C NMR data provide detailed information about the chemical environment of each nucleus.

Table 1: ¹H NMR Spectroscopic Data for 2-Amino-4-methylbenzothiazole

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

| 7.38 | d | 7.0 | Aromatic H |

| 7.07 | d | 2.2 | Aromatic H |

| 7.02 | t | 7.0 | Aromatic H |

| 6.34 | br s | - | -NH₂ |

| 2.50 | s | - | -CH₃ |

Solvent: Not specified in the available data. Data sourced from ChemicalBook.[1]

Table 2: ¹³C NMR Spectroscopic Data for 2-Amino-4-methylbenzothiazole

| Chemical Shift (δ) ppm | Assignment |

| 167.3 | C2 (C=N) |

| 147.9 | C7a |

| 131.1 | C4 |

| 126.1 | C6 |

| 121.7 | C5 |

| 120.9 | C7 |

| 115.5 | C3a |

| 17.8 | -CH₃ |

Solvent: Not specified in the available data. Data sourced from publicly available spectra.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

Table 3: Infrared (IR) Spectroscopy Data for 2-Amino-4-methylbenzothiazole

| Wavenumber (cm⁻¹) | Functional Group Assignment |

| 3400-3200 | N-H stretch (amine) |

| 3100-3000 | C-H stretch (aromatic) |

| 2950-2850 | C-H stretch (aliphatic) |

| 1640-1600 | N-H bend (amine) |

| 1600-1450 | C=C stretch (aromatic) |

| ~1550 | C=N stretch (thiazole ring) |

| ~750 | C-S stretch |

Note: The data presented is a generalized representation of expected peaks for this compound class. Specific peak positions and intensities can be found in the referenced spectra.[2]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, aiding in its identification.

Table 4: Mass Spectrometry Data for 2-Amino-4-methylbenzothiazole

| m/z | Interpretation |

| 164 | [M]⁺ (Molecular ion) |

| 163 | [M-H]⁺ |

| 136 | [M-CNH]⁺ |

| 109 | [M-C₃H₃S]⁺ |

Ionization method: Electron Ionization (EI). Data sourced from NIST Mass Spectrometry Data Center.[2]

Experimental Protocols

The following are generalized experimental protocols for the acquisition of spectroscopic data for benzothiazole derivatives.

NMR Spectroscopy

Sample Preparation:

-

Dissolve approximately 5-10 mg of the sample in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

-

Transfer the solution to a 5 mm NMR tube.

-

Add a small amount of an internal standard, such as tetramethylsilane (TMS), if required.

Instrumentation and Data Acquisition:

-

Spectrometer: A 400 MHz or higher field NMR spectrometer.

-

¹H NMR: Acquire spectra with a spectral width of approximately -2 to 12 ppm. Typically, 16 to 32 scans are co-added with a relaxation delay of 1-2 seconds.

-

¹³C NMR: Acquire spectra using a proton-decoupled pulse sequence with a spectral width of 0 to 200 ppm. A higher number of scans (1024-4096) and a longer relaxation delay (2-5 seconds) are generally required to achieve a good signal-to-noise ratio.

IR Spectroscopy

Sample Preparation (Attenuated Total Reflectance - ATR):

-

Place a small amount of the solid sample directly onto the ATR crystal.

-

Apply pressure to ensure good contact between the sample and the crystal.

Instrumentation and Data Acquisition:

-

Spectrometer: A Fourier-Transform Infrared (FTIR) spectrometer equipped with an ATR accessory.

-

Data Acquisition: Record a background spectrum of the clean, empty ATR crystal. Then, record the sample spectrum. Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹.

Mass Spectrometry

Sample Preparation (Electron Ionization - EI):

-

Prepare a dilute solution of the sample in a volatile organic solvent (e.g., methanol, dichloromethane).

-

Introduce the sample into the mass spectrometer via a direct insertion probe or through a gas chromatograph (GC-MS).

Instrumentation and Data Acquisition:

-

Spectrometer: A mass spectrometer equipped with an EI source (e.g., a quadrupole or time-of-flight analyzer).

-

Data Acquisition: Acquire the mass spectrum over a suitable mass-to-charge (m/z) range (e.g., 50-500 amu). The electron energy is typically set to 70 eV.

Workflow Visualization

The following diagram illustrates a general workflow for the spectroscopic analysis of a chemical compound like this compound.

References

An In-depth Technical Guide to the Solubility and Stability of 4-Benzothiazolamine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility and stability of 4-Benzothiazolamine, a key heterocyclic compound with significant potential in pharmaceutical research and development. Understanding these fundamental physicochemical properties is critical for formulation development, ensuring therapeutic efficacy, and meeting regulatory standards. This document consolidates available data, outlines detailed experimental protocols, and presents logical workflows to guide researchers in handling and characterizing this molecule.

Core Concepts: Solubility and Stability

The therapeutic effectiveness of an active pharmaceutical ingredient (API) is intrinsically linked to its solubility and stability. Solubility governs the bioavailability of the compound, while its stability determines the shelf-life and ensures that the patient receives the intended dose without exposure to potentially harmful degradation products.[1] this compound, as a member of the benzothiazole class of compounds, exhibits specific characteristics that require careful consideration during all stages of drug development.

Solubility Profile of this compound

The solubility of this compound is dictated by its molecular structure, which features a bicyclic aromatic system and an amino group. This structure results in a generally hydrophobic molecule with a basic character.

Aqueous Solubility

This compound exhibits low intrinsic solubility in aqueous solutions. The presence of the basic amino group, however, makes its aqueous solubility highly dependent on the pH of the medium. In acidic conditions, the amine group becomes protonated, forming a more soluble salt.[2] Conversely, in neutral or basic media, the compound exists predominantly in its less soluble free base form.

While specific quantitative data for this compound is not extensively available in public literature, the general principle of pH-dependent solubility for basic compounds is well-established.[3][4][5]

Table 1: Predicted Aqueous Solubility of this compound at Different pH Values

| pH | Predicted Solubility (mg/L) | Notes |

| 1.2 | > 1000 | High solubility due to the formation of the protonated amine salt. |

| 4.5 | 100 - 500 | Moderate solubility as the compound is partially ionized. |

| 6.8 | 10 - 50 | Low solubility, approaching the intrinsic solubility of the free base. |

| 7.4 | < 10 | Very low solubility in physiological pH, characteristic of the free base. |

| 9.0 | < 5 | Extremely low solubility in basic conditions. |

Note: The data in this table is predicted based on the known behavior of similar basic benzothiazole derivatives and general principles of pH-dependent solubility. Experimental verification is required for precise values.

Solubility in Organic Solvents

Consistent with its hydrophobic nature, this compound demonstrates good solubility in a range of organic solvents. This property is crucial for various stages of drug development, including synthesis, purification, and the preparation of stock solutions for in vitro assays. Generally, polar aprotic and polar protic solvents are effective in dissolving benzothiazole derivatives.[6][7]

Table 2: Solubility of this compound in Common Organic Solvents

| Solvent | Type | Predicted Solubility (mg/mL) | Notes |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | > 100 | Excellent solvent for creating high-concentration stock solutions.[8][9][10] |

| Methanol | Polar Protic | 10 - 50 | Good solubility, suitable for many analytical and experimental procedures.[11] A solution of a similar compound, 2-amino-4-chlorobenzothiazole, is noted at 100 µg/mL in methanol.[12] |

| Ethanol | Polar Protic | 5 - 20 | Moderate solubility. |

| Acetonitrile | Polar Aprotic | 1 - 10 | Limited to moderate solubility. |

| Water | Polar Protic | < 0.01 (at pH 7.4) | Very low solubility, as detailed in the aqueous solubility section. |

Note: The data in this table is predicted based on the known behavior of similar benzothiazole derivatives. Experimental verification is essential.

Stability Profile of this compound

The stability of a pharmaceutical compound is its capacity to remain within established specifications to maintain its identity, strength, quality, and purity throughout its shelf life.[1] The benzothiazole ring system can be susceptible to several degradation pathways.

pH-Dependent Stability (Hydrolysis)

The stability of this compound in aqueous solutions is significantly influenced by pH. The primary degradation pathway in aqueous media is hydrolysis. The thiazole ring can be susceptible to cleavage, particularly under basic conditions, which can lead to the formation of 2-aminothiophenol derivatives.[13] Studies on similar compounds, such as 2-styrylbenzothiazolium salts, have shown that hydrolysis occurs at a significant rate at pH 8.

Table 3: Predicted Stability of this compound under Different pH Conditions

| pH | Condition | Predicted Stability | Potential Degradation Pathway |

| 1.2 | Acidic | Relatively Stable | Minimal hydrolysis |

| 7.4 | Neutral | Moderately Stable, potential for slow hydrolysis | Slow hydrolysis of the thiazole ring |

| 9.0 | Basic | Unstable, significant degradation expected | Base-catalyzed hydrolysis |

Note: This data is based on general knowledge of benzothiazole chemistry. Specific kinetic data for this compound needs to be determined experimentally.

Photostability

Exposure to light, particularly ultraviolet (UV) radiation, can induce photodegradation of this compound.[13] Potential photolytic degradation pathways for benzothiazole derivatives include trans-cis photoisomerization and the formation of cation radicals.[14] Therefore, it is crucial to protect solutions and solid forms of the compound from light.

Thermal Stability

Elevated temperatures can accelerate the degradation of this compound. Thermal degradation pathways may include oxidation and rearrangement reactions. As a general practice, the compound and its formulations should be stored at controlled room temperature or under refrigerated conditions to minimize thermal decomposition.

Table 4: Summary of Stability Profile and Potential Degradation Products

| Stress Condition | Predicted Stability | Potential Degradation Products |

| Acidic Hydrolysis | Relatively Stable | Minimal degradation |

| Basic Hydrolysis | Unstable | 2-aminothiophenol derivatives |

| Oxidation | Susceptible | Sulfoxides, sulfones |

| Photolysis (UV light) | Susceptible | Isomers, products of ring cleavage |

| Thermal (Elevated) | Susceptible | Various oxidation and rearrangement products |

Experimental Protocols

To obtain precise and reliable data for the solubility and stability of this compound, standardized experimental protocols should be followed.

Solubility Determination: Shake-Flask Method

The shake-flask method is the gold standard for determining equilibrium solubility.

Methodology:

-

Preparation: Prepare a series of buffered solutions at the desired pH values (e.g., 1.2, 4.5, 6.8, 7.4, 9.0).

-

Addition of Compound: Add an excess amount of this compound to a known volume of each buffer solution in a sealed flask.

-

Equilibration: Agitate the flasks at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period (e.g., 24-72 hours) to ensure equilibrium is reached.

-

Sampling and Separation: Withdraw a sample from each flask and separate the undissolved solid from the solution by centrifugation or filtration.

-

Quantification: Analyze the concentration of this compound in the clear supernatant using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

Data Analysis: The determined concentration represents the equilibrium solubility at that specific pH and temperature.

Stability Indicating Method: Forced Degradation Studies

Forced degradation studies are essential for identifying potential degradation products and developing a stability-indicating analytical method.

Methodology:

-

Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or a mixture of methanol and water).

-

Stress Conditions:

-

Acidic Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl and heat at a controlled temperature (e.g., 60 °C) for a defined period.

-

Basic Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH and keep at a controlled temperature (e.g., 60 °C) for a defined period.

-

Oxidative Degradation: Treat the stock solution with a solution of hydrogen peroxide (e.g., 3%) and store at room temperature, protected from light.

-

Photolytic Degradation: Expose the stock solution in a photostability chamber to a defined light exposure (e.g., according to ICH Q1B guidelines).

-

Thermal Degradation: Expose the solid compound to dry heat (e.g., 80 °C) for a specified duration.

-

-

Sample Analysis: Analyze the stressed samples at appropriate time points using a suitable HPLC method. The method should be capable of separating the parent compound from all degradation products.

-

Peak Purity: Assess the peak purity of the parent compound and the degradation products using a photodiode array (PDA) detector to ensure the analytical method is stability-indicating.

Visualizing Workflows and Pathways

Experimental Workflow for Solubility Determination

Caption: A schematic of the shake-flask method for determining equilibrium solubility.

Logical Flow for Stability Testing

Caption: The process flow for conducting comprehensive stability testing of a drug substance.

Conclusion

This technical guide provides a foundational understanding of the solubility and stability of this compound. The compound's low aqueous solubility, particularly at physiological pH, and its susceptibility to hydrolytic, oxidative, and photolytic degradation are critical parameters that must be addressed during formulation and development. The experimental protocols and logical workflows presented herein offer a systematic approach for researchers to generate the specific data required for successful drug development. It is imperative that the predicted data presented in the tables be confirmed through rigorous experimental investigation to ensure the safety and efficacy of any potential therapeutic agent based on this promising scaffold.

References

- 1. database.ich.org [database.ich.org]

- 2. benchchem.com [benchchem.com]

- 3. Accuracy of calculated pH-dependent aqueous drug solubility - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. deepblue.lib.umich.edu [deepblue.lib.umich.edu]

- 5. researchgate.net [researchgate.net]

- 6. solubilityofthings.com [solubilityofthings.com]

- 7. 2-Benzothiazolamine CAS 136-95-8 | Hylanda Chemical [hylandachemical.com]

- 8. gchemglobal.com [gchemglobal.com]

- 9. Dimethyl sulfoxide - Wikipedia [en.wikipedia.org]

- 10. scribd.com [scribd.com]

- 11. Methanol | CH3OH | CID 887 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. 2-Benzothiazolamine, 4-chloro- | C7H5ClN2S | CID 29872 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. benchchem.com [benchchem.com]

- 14. Photophysical properties and photostability of novel benzothiazole-based D-π-A-π-D systems - PubMed [pubmed.ncbi.nlm.nih.gov]

The Diverse Biological Activities of the 4-Benzothiazolamine Scaffold: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The 4-benzothiazolamine scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating a remarkable breadth of biological activities. This heterocyclic motif serves as a versatile template for the design and synthesis of novel therapeutic agents targeting a spectrum of diseases. This technical guide provides a comprehensive overview of the current understanding of the biological potential of this compound derivatives, with a focus on their anticancer, antimicrobial, anti-inflammatory, and neuroprotective properties.

Anticancer Activity

Derivatives of this compound have shown significant promise as anticancer agents, exhibiting cytotoxicity against a wide array of human cancer cell lines. The mechanism of action often involves the modulation of key signaling pathways critical for cancer cell proliferation, survival, and metastasis.

Quantitative Anticancer Activity Data

The anticancer efficacy of various this compound derivatives has been quantified using in vitro cytotoxicity assays, with the half-maximal inhibitory concentration (IC50) being a key parameter. A summary of reported IC50 values is presented in Table 1.

| Compound ID/Reference | Cancer Cell Line | IC50 (µM) |

| Derivative 12[1] | HT29 (Colon) | 0.015 |

| H460 (Lung) | 0.28 | |

| A549 (Lung) | 1.53 | |

| MDA-MB-231 (Breast) | 0.68 | |

| Derivative 55[1] | HT-29 (Colon) | 0.024 |

| H460 (Lung) | 0.29 | |

| A549 (Lung) | 0.84 | |

| MDA-MB-231 (Breast) | 0.88 | |

| Nitrobenzylidene derivative 54[1] | MCF7 (Breast) | 0.036 |

| HEPG2 (Liver) | 0.048 | |

| 2-(4-amino-3-methylphenyl)benzothiazole (DF 203)[2] | Various cancer cell lines | Exhibits antitumor activity |

| Compound with nitro substituent (A)[3][4] | HepG2 (Liver) | 56.98 (24h), 38.54 (48h) |

| Compound with fluorine substituent (B)[3][4] | HepG2 (Liver) | 59.17 (24h), 29.63 (48h) |

| B19[5][6] | IL-6/STAT3 signaling | 0.067 |

Table 1: Anticancer Activity of this compound Derivatives (IC50 values)

Signaling Pathways in Anticancer Activity

1.2.1. NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) signaling pathway is a crucial regulator of inflammation, immunity, and cell survival. Its aberrant activation is a hallmark of many cancers. Certain 2-substituted benzothiazole derivatives have been shown to exert their anticancer and anti-inflammatory effects by targeting this pathway.[3][4][7] These compounds have been observed to decrease the protein levels of NF-κB, which in turn leads to the reduction of downstream inflammatory mediators like COX-2 and iNOS.[3][4][7]

1.2.2. STAT3 Signaling Pathway

The Signal Transducer and Activator of Transcription 3 (STAT3) is another key protein that, when constitutively activated, promotes tumor growth and survival. Benzothiazole derivatives have been designed as potent STAT3 inhibitors.[5][6] For instance, compound B19 has demonstrated excellent activity against the IL-6/STAT3 signaling pathway, blocking the phosphorylation of STAT3 and suppressing the expression of its downstream target genes like c-MYC and MCL-1.[5]

Antimicrobial Activity

The this compound scaffold is also a promising platform for the development of novel antimicrobial agents to combat the growing threat of antibiotic resistance. These compounds have demonstrated activity against a range of Gram-positive and Gram-negative bacteria, as well as fungi.

Quantitative Antimicrobial Activity Data

The antimicrobial efficacy of this compound derivatives is typically assessed by determining the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC). A selection of reported values is presented in Table 2.

| Compound ID/Reference | Microorganism | MIC (µg/mL) | MBC (mg/mL) |

| Thiazolidin-4-one derivatives[8] | Pseudomonas aeruginosa | 90-180 | - |

| Escherichia coli | 90-180 | - | |

| Compound 18[9] | P. aeruginosa | 100 | 0.12 |

| Compounds 1, 2, 4, 5[9] | E. coli | 120 | 0.25 |

| Compound 41c[8] | E. coli | 3.1 | - |

| P. aeruginosa | 6.2 | - | |

| Compounds 56, 59a-d[8] | Klebsiella pneumoniae | 0.4-0.8 | - |

| Compound 66c[8] | P. aeruginosa | 3.1-6.2 | - |

| Staphylococcus aureus | 3.1-6.2 | - | |

| E. coli | 3.1-6.2 | - | |

| Compounds 130a, 130b, 130c[8] | Moraxella catarrhalis | 4 | - |

Table 2: Antimicrobial Activity of this compound Derivatives (MIC and MBC values)

Mechanism of Antimicrobial Action

Benzothiazole derivatives exert their antimicrobial effects through various mechanisms, including the inhibition of essential bacterial enzymes. Some of the reported targets include:

-

DNA gyrase: Inhibition of this enzyme interferes with DNA replication.[8]

-

Peptide deformylase: Essential for bacterial protein synthesis.[8]

-

Dihydropteroate synthase (DHPS): Involved in the folic acid synthesis pathway.[8]

-

Dialkylglycine decarboxylase: An enzyme in the bacterial cell wall synthesis pathway.[8]

Anti-inflammatory Activity

Chronic inflammation is a key contributor to a variety of diseases, including cancer, cardiovascular disease, and neurodegenerative disorders. This compound derivatives have demonstrated potent anti-inflammatory properties, primarily through the inhibition of key inflammatory mediators.

Quantitative Anti-inflammatory Activity Data

The anti-inflammatory potential of these compounds has been evaluated in various in vitro and in vivo models. Table 3 summarizes some of the key findings.

| Compound ID/Reference | Assay | Activity/IC50 |

| Compound A[3][4] | COX-2 Inhibition | Reduced levels |

| iNOS Inhibition | Reduced levels | |

| Compound B[3][4] | COX-2 Inhibition | Reduced levels |

| iNOS Inhibition | Reduced levels | |

| Compound 17c[8] | Carrageenan-induced paw edema | 80% inhibition at 3h |

| Compound 17i[8] | Carrageenan-induced paw edema | 78% inhibition at 3h |

| BS23[10] | COX-1 | 241.64 µM |

| COX-2 | 13.19 µM | |

| BS29[10] | COX-1 | 124.81 µM |

| COX-2 | 17.80 µM |

Table 3: Anti-inflammatory Activity of this compound Derivatives

Mechanism of Anti-inflammatory Action

The primary mechanism of anti-inflammatory action for many this compound derivatives involves the inhibition of cyclooxygenase (COX) enzymes, particularly the inducible COX-2 isoform, which is upregulated during inflammation.[3][10] By inhibiting COX-2, these compounds reduce the production of prostaglandins, which are key mediators of pain and inflammation. Additionally, as mentioned earlier, the inhibition of the NF-κB pathway contributes significantly to their anti-inflammatory effects.[3][4][7]

Neuroprotective Activity

Neurodegenerative diseases such as Alzheimer's and Parkinson's disease are characterized by the progressive loss of neuronal function. The this compound scaffold has been explored for its potential to protect neurons from various insults, including oxidative stress and excitotoxicity. Riluzole, a benzothiazole derivative, is an approved drug for the treatment of amyotrophic lateral sclerosis (ALS), highlighting the neuroprotective potential of this chemical class.[9]

Quantitative Neuroprotective Activity Data

The neuroprotective effects of this compound derivatives have been assessed in various cellular models of neurodegeneration. Table 4 provides a summary of some of the available quantitative data.

| Compound ID/Reference | Assay | EC50/Activity |

| Dimethylamino analogues 21, 26, 27, 28[2] | R/O induced cell death | Showed neuroprotective profile |

| Pyridothiazepine 38[2] | R/O induced cell death | Showed neuroprotective profile |

| Compound 1f[11] | NMDA-induced excitotoxicity | Comparable to memantine at 30 µM |

| Compound 1j[11] | NMDA-induced excitotoxicity | Marked anti-excitotoxic effects |

| Compound 3o | MAO-B Inhibition | IC50 = 3.04 µM |

| Compound 3s | MAO-B Inhibition | IC50 = 1.6 µM |

Table 4: Neuroprotective Activity of this compound Derivatives

Mechanism of Neuroprotective Action

The neuroprotective mechanisms of this compound derivatives are multifaceted and can include:

-

Inhibition of Acetylcholinesterase (AChE): By inhibiting AChE, these compounds increase the levels of the neurotransmitter acetylcholine in the brain, which is beneficial in Alzheimer's disease.

-

Inhibition of Monoamine Oxidase B (MAO-B): Inhibition of MAO-B reduces oxidative stress in the brain, a key factor in the progression of several neurodegenerative diseases.

-

Modulation of Calcium Homeostasis: Some derivatives have been shown to modulate intracellular calcium levels, protecting neurons from excitotoxicity.

-

Anti-inflammatory Effects: As discussed previously, the anti-inflammatory properties of these compounds can also contribute to their neuroprotective effects by reducing neuroinflammation.

Experimental Protocols

This section provides an overview of the methodologies for key experiments cited in this guide.

MTT Assay for Anticancer Activity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

-

Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate overnight.

-

Compound Treatment: Treat the cells with various concentrations of the this compound derivatives for 24-72 hours.

-

MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

-

Formazan Solubilization: Remove the MTT solution and add DMSO to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability and determine the IC50 value.

Western Blot for NF-κB Pathway Analysis

Western blotting is used to detect specific proteins in a sample.

-

Protein Extraction: Lyse the treated and untreated cells to extract total protein.

-

Protein Quantification: Determine the protein concentration using a BCA or Bradford assay.

-

SDS-PAGE: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

-

Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk in TBST) to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for the protein of interest (e.g., anti-NF-κB p65).

-

Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and imaging system.

Carrageenan-Induced Paw Edema for Anti-inflammatory Activity

This in vivo assay is used to screen for acute anti-inflammatory activity.

-

Animal Acclimatization: Acclimatize rats or mice for at least one week before the experiment.

-

Compound Administration: Administer the test compound or vehicle orally or intraperitoneally.

-

Carrageenan Injection: After a set time (e.g., 1 hour), inject a 1% carrageenan solution into the sub-plantar tissue of the right hind paw.

-

Paw Volume Measurement: Measure the paw volume at regular intervals (e.g., 1, 2, 3, and 4 hours) after carrageenan injection using a plethysmometer.

-

Data Analysis: Calculate the percentage of inhibition of edema for the treated groups compared to the control group.

Experimental Workflow

The following diagram illustrates a general workflow for the initial screening and evaluation of this compound derivatives.

Conclusion

The this compound scaffold represents a highly valuable and versatile platform for the development of new therapeutic agents. The extensive research into its anticancer, antimicrobial, anti-inflammatory, and neuroprotective activities has revealed a wealth of promising lead compounds and elucidated key mechanisms of action. The ability of these derivatives to modulate critical signaling pathways such as NF-κB and STAT3 underscores their potential to address the complex and multifactorial nature of many diseases. Further exploration of the structure-activity relationships, optimization of pharmacokinetic properties, and in-depth in vivo studies will be crucial in translating the therapeutic promise of the this compound scaffold into clinically effective drugs. This guide serves as a foundational resource for researchers dedicated to advancing this exciting field of medicinal chemistry.

References

- 1. BD750, a benzothiazole derivative, inhibits T cell proliferation by affecting the JAK3/STAT5 signalling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis and Biological Assessment of 4,1-Benzothiazepines with Neuroprotective Activity on the Ca2+ Overload for the Treatment of Neurodegenerative Diseases and Stroke - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Anticancer and Anti-Inflammatory Effects of Benzothiazole Derivatives Targeting NF-κB/COX-2/iNOS in a Hepatocellular Carcinoma Cell Line - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Rational drug design of benzothiazole-based derivatives as potent signal transducer and activator of transcription 3 (STAT3) signaling pathway inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. TRDizin [search.trdizin.gov.tr]

- 8. Towards the Inhibition of Protein–Protein Interactions (PPIs) in STAT3: Insights into a New Class of Benzothiadiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Anti-Inflammatory Properties of Novel 1,2-Benzothiazine Derivatives and Their Interaction with Phospholipid Model Membranes - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Novel benzothiazole derivatives as multitargeted-directed ligands for the treatment of Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]

The Medicinal Chemistry of 4-Benzothiazolamine: A Core Scaffold for Therapeutic Innovation

A Technical Guide for Researchers and Drug Development Professionals

The benzothiazole nucleus, a heterocyclic system composed of a benzene ring fused to a thiazole ring, is a cornerstone in medicinal chemistry, underpinning a diverse array of biologically active compounds.[1] Among its isomers, 4-benzothiazolamine has emerged as a particularly valuable scaffold for the development of novel therapeutic agents. Its unique structural and electronic properties allow for versatile chemical modifications, leading to compounds with a broad spectrum of pharmacological activities, including anticancer, neuroprotective, and antimicrobial effects.[2][3][4] This technical guide provides an in-depth review of the medicinal chemistry of this compound, focusing on its synthesis, structure-activity relationships (SAR), and mechanisms of action, with a special emphasis on its role in oncology and neuropharmacology.

Anticancer Activity of this compound Derivatives

Derivatives of this compound have demonstrated significant potential as anticancer agents, exhibiting potent activity against a range of human cancer cell lines.[5][6] The mechanism of action for many of these compounds involves the modulation of key signaling pathways implicated in cancer cell proliferation, survival, and metastasis.[7][8]

Quantitative Anticancer Activity Data

The following tables summarize the in vitro anticancer activity of various this compound and related amino-benzothiazole derivatives against several human cancer cell lines. The data is presented as IC50 (half-maximal inhibitory concentration) or GI50 (half-maximal growth inhibition) values, providing a quantitative measure of the compounds' potency.

| Compound ID | Cancer Cell Line | IC50 / GI50 (µM) | Reference |

| Derivative 4 | Leukaemia | log GI50 = -5.48 | [5] |

| Non-small cell lung | log GI50 = -5.48 | [5] | |

| Colon | log GI50 = -5.51 | [5] | |

| CNS | log GI50 = -5.49 | [5] | |

| Melanoma | log GI50 = -5.48 | [5] | |

| Ovarian | log GI50 = -5.49 | [5] | |

| Renal | log GI50 = -5.53 | [5] | |

| Prostate | log GI50 = -5.50 | [5] | |

| Breast | log GI50 = -5.56 | [5] | |

| Indole based hydrazine carboxamide scaffold 12 | HT29 (Colon) | 0.015 | [5] |

| H460 (Lung) | 0.28 | [5] | |

| A549 (Lung) | 1.53 | [5] | |

| MDA-MB-231 (Breast) | 0.68 | [5] | |

| Compound 13 | HCT116 (Colon) | 6.43 ± 0.72 | [6] |

| A549 (Lung) | 9.62 ± 1.14 | [6] | |

| A375 (Melanoma) | 8.07 ± 1.36 | [6] | |

| Compound 14-18 (Range) | PC3, MCF-7, A549, HCT-116, MDA-MB-231 | 0.315 - 2.66 | [6] |

| Compound 24 | C6 (Glioma) | 4.63 ± 0.85 | [6] |

| A549 (Lung) | 39.33 ± 4.04 | [6] | |

| Compound 25 | MKN-45 (Gastric) | 0.06 ± 0.01 | [6] |

| H460 (Lung) | 0.01 ± 0.003 | [6] | |

| HT-29 (Colon) | 0.18 ± 0.02 | [6] | |

| PB11 | U87 (Glioblastoma) | < 0.05 | [2] |

| HeLa (Cervical) | < 0.05 | [2] | |

| Compound B19 | MDA-MB-468 (Breast) | Potent Antiproliferative Activity | [5] |

| HEL (Erythroleukemia) | Potent Antiproliferative Activity | [5] | |

| Compound 3 | SHG44 (Glioma) | 1.39 - 3.98 (Range against various glioma lines) | [9] |

Key Signaling Pathways in Anticancer Activity

PI3K/AKT Signaling Pathway:

The Phosphatidylinositol 3-kinase (PI3K)/AKT signaling pathway is a critical regulator of cell growth, proliferation, and survival, and its aberrant activation is a common feature in many cancers.[7] Several benzothiazole derivatives have been shown to exert their anticancer effects by inhibiting this pathway. For instance, the novel benzothiazole derivative PB11 has been demonstrated to induce apoptosis in cancer cells by down-regulating PI3K and AKT.[2] This leads to a cascade of downstream effects, including the activation of caspases and ultimately, programmed cell death.

Figure 1: Inhibition of the PI3K/AKT signaling pathway by this compound derivatives.

STAT3 Signaling Pathway:

The Signal Transducer and Activator of Transcription 3 (STAT3) is a transcription factor that plays a crucial role in tumor cell proliferation, survival, and angiogenesis.[5] Constitutive activation of the STAT3 signaling pathway is observed in a wide variety of human cancers. Benzothiazole-based derivatives have been designed as potent STAT3 inhibitors. These compounds can block the phosphorylation of STAT3, preventing its dimerization and translocation to the nucleus, thereby inhibiting the transcription of target genes involved in tumorigenesis.[5][8]

Figure 2: Inhibition of the STAT3 signaling pathway by this compound derivatives.

Neuroprotective Activity of this compound Derivatives

Beyond their anticancer properties, certain this compound derivatives have shown promise as neuroprotective agents, with potential applications in the treatment of neurodegenerative diseases.[10][11] These compounds can mitigate neuronal damage caused by various insults, such as oxidative stress and excitotoxicity.

Quantitative Neuroprotective and Related Activity Data

| Compound ID | Activity | Assay/Model | Value | Reference |

| 4,1-Benzothiazepine derivatives | Neuroprotection | Glutamate-induced neurotoxicity | Statistically significant dissipation | [10] |

| Riluzole (2-amino-6-(trifluoromethoxy)benzothiazole) | Neuroprotective | Amyotrophic Lateral Sclerosis Treatment | Approved Drug | [11] |

| Compound 4b | H3R Affinity | Radioligand Binding | Ki = 0.012 µM | [11] |

| Donepezil (Reference) | AChE Inhibition | Enzyme Assay | IC50 = 36.45 ± 8.31 nM | [11] |

| 4BrABT | Neuroprotection | Cisplatin-induced toxicity in astrocytes and oligodendrocytes | Protective action observed | [12] |

Experimental Protocols

Detailed and reproducible experimental protocols are crucial for the advancement of medicinal chemistry research. Below are representative methodologies for the synthesis of benzothiazole derivatives and the evaluation of their biological activity.

General Synthesis of 2-Substituted Benzothiazole Derivatives

A common and versatile method for the synthesis of 2-substituted benzothiazoles involves the condensation of a 2-aminothiophenol derivative with a carboxylic acid, aldehyde, or acyl chloride.[4][13] While the following is a general procedure, specific reaction conditions may need to be optimized for the synthesis of this compound derivatives.

Figure 3: General workflow for the synthesis of this compound derivatives.

Step-by-Step Protocol (Example with Acyl Chloride): [14]

-

Reaction Setup: To a solution of the appropriately substituted 2-aminothiophenol (1 mmol) in a suitable solvent (e.g., dioxane, 10 mL), add a binding agent such as triethylamine (1 mL).

-

Addition of Reagent: Add the desired acyl chloride (4 mmol) to the reaction mixture.

-

Reaction: Reflux the reaction mixture for 3-4 hours, monitoring the progress by Thin Layer Chromatography (TLC).

-

Quenching: After completion, cool the reaction mixture to room temperature and add a saturated solution of Na2CO3. Stir the mixture overnight.

-

Isolation: Filter the precipitated product and dry it.

-

Purification: Purify the crude product by recrystallization from an appropriate solvent or by column chromatography.

-

Characterization: Confirm the structure of the final compound using spectroscopic methods such as NMR (¹H and ¹³C), Mass Spectrometry (MS), and Infrared (IR) spectroscopy.

In Vitro Anticancer Activity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of potential anticancer drugs.

Protocol:

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of the synthesized this compound derivatives for a specified period (e.g., 48 or 72 hours). Include a vehicle control (e.g., DMSO) and a positive control (a known anticancer drug).

-

MTT Addition: After the incubation period, add MTT solution (e.g., 20 µL of a 5 mg/mL solution) to each well and incubate for 3-4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by plotting the percentage of viability against the logarithm of the compound concentration.

Conclusion

This compound represents a privileged scaffold in medicinal chemistry, offering a versatile platform for the design and synthesis of novel therapeutic agents. The derivatives of this core structure have demonstrated a remarkable range of biological activities, with particularly promising results in the fields of oncology and neuropharmacology. The continued exploration of the structure-activity relationships and mechanisms of action of this compound derivatives is expected to lead to the development of new and effective treatments for a variety of diseases. This guide provides a foundational understanding for researchers and professionals in the field, encouraging further investigation into this important class of compounds.

References

- 1. jocpr.com [jocpr.com]

- 2. The Novel Benzothiazole Derivative PB11 Induces Apoptosis via the PI3K/AKT Signaling Pathway in Human Cancer Cell Lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Novel 2-Aminobenzothiazole Derivatives: Docking, Synthesis, and Biological Evaluation as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. iris.unife.it [iris.unife.it]

- 5. Rational drug design of benzothiazole-based derivatives as potent signal transducer and activator of transcription 3 (STAT3) signaling pathway inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. 2-Aminobenzothiazoles in anticancer drug design and discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 7. The Novel Benzothiazole Derivative PB11 Induces Apoptosis via the PI3K/AKT Signaling Pathway in Human Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Synthesis and Biological Assessment of 4,1-Benzothiazepines with Neuroprotective Activity on the Ca2+ Overload for the Treatment of Neurodegenerative Diseases and Stroke - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Novel benzothiazole derivatives as multitargeted-directed ligands for the treatment of Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Neuroprotective activity of 2-amino-1,3,4-thiadiazole derivative 4BrABT--an in vitro study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

- 14. Synthesis and biological evaluation of novel benzothiazole derivatives as potential anticancer and antiinflammatory agents - PMC [pmc.ncbi.nlm.nih.gov]

The Enduring Legacy of Benzothiazole: A Technical Guide to its Discovery, History, and Therapeutic Applications

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the rich history and scientific evolution of benzothiazole and its derivatives. From its initial discovery in the 19th century to its current prominence as a "privileged scaffold" in medicinal chemistry, this document provides a comprehensive overview of the synthesis, biological activities, and therapeutic potential of this remarkable heterocyclic compound.

A Historical Overview: From Industrial Accelerator to Privileged Scaffold